molecular formula C13H24Cl2N2O2 B4204049 N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride

N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride

Cat. No.: B4204049
M. Wt: 311.2 g/mol
InChI Key: MBEJCZYLIBHADW-UHFFFAOYSA-N
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Description

N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride is a chemical compound with a complex structure that includes a methoxy group, a methyl group, and a phenoxy group

Properties

IUPAC Name

N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.2ClH/c1-11-4-5-12(13(10-11)16-2)17-9-8-15-7-3-6-14;;/h4-5,10,15H,3,6-9,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEJCZYLIBHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCCN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Amination: The addition of the diamine group to the alkylated intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenoxy)ethyl]propane-1,3-diamine: Lacks the methyl group on the aromatic ring.

    N-[2-(4-methylphenoxy)ethyl]propane-1,3-diamine: Lacks the methoxy group on the aromatic ring.

    N-[2-(2-methoxy-4-methylphenoxy)ethyl]ethane-1,2-diamine: Has a shorter ethylene chain.

Uniqueness

N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct interactions with molecular targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N'-[2-(2-methoxy-4-methylphenoxy)ethyl]propane-1,3-diamine;dihydrochloride

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